molecular formula C7H6FNO2 B1581461 Methyl 2-fluoronicotinate CAS No. 446-26-4

Methyl 2-fluoronicotinate

Cat. No. B1581461
Key on ui cas rn: 446-26-4
M. Wt: 155.13 g/mol
InChI Key: PJNHJXKXBSOLBH-UHFFFAOYSA-N
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Patent
US08232289B2

Procedure details

2 M lithium diisopropyl amide (11.3 mL, 22.5 mmol) is slowly added over a solution of 2-fluoropyridine (2 g, 20.5 mmol) in tetrahydrofuran (90 mL) under nitrogen atmosphere at −78° C. After 4 h at that temperature methyl chloroformate (1.9 mL, 24.6 mmol) is added and the mixture is stirred for an additional hour at −78° C. and allowed to reach room temperature overnight. Reaction mixture is slowly poured over water and extracted in diethyl ether. Organic layer is washed with brine, dried over sodium sulfate and solvent is evaporated in vacuo. Residue is purified by normal phase Isco chromatography eluting with hexane/diethyl ether (9/1) to give 495.2 mg of the title compound. MS (m/z): 156 (M+1).
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=1.Cl[C:17]([O:19][CH3:20])=[O:18].O>O1CCCC1>[F:9][C:10]1[C:15]([C:17]([O:19][CH3:20])=[O:18])=[CH:14][CH:13]=[CH:12][N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
2 g
Type
reactant
Smiles
FC1=NC=CC=C1
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
ClC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for an additional hour at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted in diethyl ether
WASH
Type
WASH
Details
Organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Residue is purified by normal phase Isco chromatography
WASH
Type
WASH
Details
eluting with hexane/diethyl ether (9/1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=NC=CC=C1C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 495.2 mg
YIELD: CALCULATEDPERCENTYIELD 15.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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